molecular formula C8H16O4 B12661659 2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane CAS No. 85030-52-0

2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane

Cat. No.: B12661659
CAS No.: 85030-52-0
M. Wt: 176.21 g/mol
InChI Key: ZSTBDLRRJVNBQV-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with a dimethoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane typically involves the reaction of 2,2-dimethoxyethanol with 4-methyl-1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring to more saturated structures.

    Substitution: The dimethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dimethoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, while the dioxolane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions enable the compound to exert its effects in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxyethane: Similar in structure but lacks the dioxolane ring.

    Ethylene glycol dimethyl ether: Another related compound with similar solvent properties.

    1,3-Dioxolane: Shares the dioxolane ring but lacks the dimethoxyethyl group.

Uniqueness

2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane is unique due to the presence of both the dimethoxyethyl group and the dioxolane ring, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis, research, and industry.

Properties

CAS No.

85030-52-0

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

2-(2,2-dimethoxyethyl)-4-methyl-1,3-dioxolane

InChI

InChI=1S/C8H16O4/c1-6-5-11-8(12-6)4-7(9-2)10-3/h6-8H,4-5H2,1-3H3

InChI Key

ZSTBDLRRJVNBQV-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)CC(OC)OC

Origin of Product

United States

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